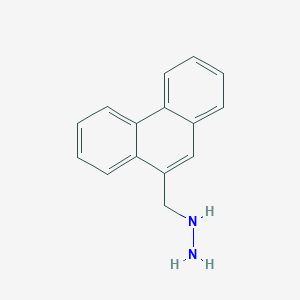
(PHENANTHREN-9-YLMETHYL)HYDRAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(PHENANTHREN-9-YLMETHYL)HYDRAZINE is a chemical compound characterized by the presence of a phenanthrene moiety attached to a hydrazine group via a methyl linker Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while hydrazine is a simple diamine with the formula N₂H₄
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (PHENANTHREN-9-YLMETHYL)HYDRAZINE typically involves the reaction of phenanthrene derivatives with hydrazine or its derivatives. One common method is the alkylation of phenanthrene with a suitable methylating agent, followed by the introduction of the hydrazine group through nucleophilic substitution. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(PHENANTHREN-9-YLMETHYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenanthrenequinone, dihydrophenanthrene, and halogenated phenanthrene derivatives. These products are valuable intermediates in the synthesis of various organic compounds.
Applications De Recherche Scientifique
(PHENANTHREN-9-YLMETHYL)HYDRAZINE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It finds applications in the production of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (PHENANTHREN-9-YLMETHYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the hydrazine group.
Phenanthrenequinone: An oxidized derivative of phenanthrene with distinct chemical properties.
Dihydrophenanthrene: A reduced form of phenanthrene with different reactivity.
Uniqueness
(PHENANTHREN-9-YLMETHYL)HYDRAZINE is unique due to the presence of both the phenanthrene and hydrazine moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
887593-14-8 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 |
Nom IUPAC |
phenanthren-9-ylmethylhydrazine |
InChI |
InChI=1S/C15H14N2/c16-17-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,17H,10,16H2 |
Clé InChI |
QUAGAGIKRIEUNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















